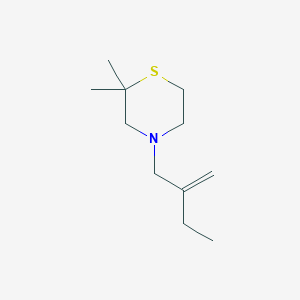

2,2-Dimethyl-4-(2-methylidenebutyl)thiomorpholine

Description

Properties

IUPAC Name |

2,2-dimethyl-4-(2-methylidenebutyl)thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NS/c1-5-10(2)8-12-6-7-13-11(3,4)9-12/h2,5-9H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQHFBKZEISIJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)CN1CCSC(C1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1872803-33-2 | |

| Record name | 2,2-dimethyl-4-(2-methylidenebutyl)thiomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(2-methylidenebutyl)thiomorpholine typically involves the reaction of thiomorpholine with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of thiomorpholine with 2-methylidenebutyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(2-methylidenebutyl)thiomorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding thiols or amines.

Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring, where nucleophiles like halides or alkoxides replace existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Alkylated or alkoxylated thiomorpholine derivatives.

Scientific Research Applications

2,2-Dimethyl-4-(2-methylidenebutyl)thiomorpholine has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(2-methylidenebutyl)thiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

4-(4-Nitrophenyl)thiomorpholine

- Structure : Features a 4-nitrophenyl group at the 4-position of the thiomorpholine ring.

- Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene and thiomorpholine .

- Key Differences: The nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the hydrophobic 2-methylidenebutyl group in the target compound. Crystallographic studies reveal intermolecular C–H···O hydrogen bonding and aromatic stacking in 4-(4-nitrophenyl)thiomorpholine, absent in morpholine analogues due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity . Biological Role: Acts as a precursor to 4-thiomorpholinoaniline, used in antidiabetic, antimycobacterial, and kinase inhibitor drug development .

Thiomorpholine Derivatives in Antimycobacterial Agents

Antioxidant and Hypocholesterolemic Thiomorpholine Derivatives

Thiomorpholine-Based Antitubercular Agents

- Example : Schiff base and β-lactam derivatives (e.g., 7b , MIC = 7.81 µg/mL against M. smegmatis) .

- Comparison : The target compound’s aliphatic substituent may reduce planar aromatic interactions critical for binding in these derivatives, necessitating structural optimization for antitubercular applications.

Physicochemical and Pharmacokinetic Properties

Molecular and Structural Features

*LogP values estimated using fragment-based methods.

Metabolic Considerations

- The sulfur atom in thiomorpholine derivatives is prone to oxidation, forming sulfoxides and sulfones, which can alter activity or serve as prodrugs .

Structure-Activity Relationship (SAR) Insights

- Substituent Position : Methyl groups at the 2-position in the target compound may sterically hinder interactions with flat binding pockets (e.g., enzyme active sites), unlike planar nitrophenyl groups in 4-(4-nitrophenyl)thiomorpholine .

- Hydrophobic Bulk : The 2-methylidenebutyl group’s length and branching could enhance binding to hydrophobic targets (e.g., lipid membranes or lipophilic enzyme domains) compared to shorter alkyl chains .

Biological Activity

2,2-Dimethyl-4-(2-methylidenebutyl)thiomorpholine is a compound that belongs to the thiomorpholine class of heterocyclic compounds. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and synthesized derivatives that enhance its bioactivity.

Overview of Thiomorpholine Derivatives

Thiomorpholine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. They are known to exhibit:

- Antibacterial and Antifungal Activity : Several studies have demonstrated that thiomorpholine derivatives can inhibit the growth of various bacterial and fungal strains.

- Antioxidant Properties : These compounds have shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : Many thiomorpholine derivatives act as inhibitors for enzymes such as acetylcholinesterase and urease, making them potential candidates for treating conditions like Alzheimer's disease and urinary infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various thiomorpholine derivatives against Mycobacterium smegmatis, this compound showed promising results with a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics like streptomycin .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. For instance, it demonstrated an IC50 value of 7.5 µM in inhibiting lipid peroxidation induced by ferrous ions and ascorbate . This suggests that it may play a role in reducing oxidative damage in biological systems.

Enzyme Inhibition

The compound has been identified as a moderate inhibitor of acetylcholinesterase, with IC50 values indicating potential use in cognitive enhancement therapies . Additionally, its derivatives have shown good urease inhibition activity, which could be beneficial in treating urinary tract infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The introduction of different substituents on the thiomorpholine ring has been shown to enhance its bioactivity. For example:

| Compound | Substituent | Biological Activity | IC50 Value |

|---|---|---|---|

| 7b | None | Antitubercular | 7.81 µg/mL |

| 10a | Methyl | Acetylcholinesterase Inhibitor | Moderate |

| 15 | Biphenyl | Antioxidant | 7.5 µM |

This table summarizes some derivatives and their respective activities, illustrating how structural changes can impact efficacy.

Case Studies

- Antitubercular Activity : A series of thiomorpholine derivatives were synthesized and tested for their antitubercular effects against Mycobacterium smegmatis. The most active compound exhibited an MIC comparable to established treatments .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Several thiomorpholine compounds have been evaluated for their DPP-IV inhibitory activity, which is crucial for managing type 2 diabetes. Compounds with specific substitutions showed IC50 values as low as 3.40 µmol/L .

Q & A

Q. What are the recommended methods for synthesizing thiomorpholine derivatives, and how can reaction conditions be optimized?

Answer: Thiomorpholine derivatives are typically synthesized via nucleophilic substitution or photochemical thiol–ene/cyclization sequences. For example, continuous flow systems have been optimized to improve yield and scalability. A telescoped photochemical thiol–ene/cyclization method using cysteamine hydrochloride and vinyl compounds achieved a 54% isolated yield (84% NMR yield) under controlled flow conditions . Key parameters include:

- Solvent selection : Acetonitrile or 1-butanol for nucleophilic substitutions.

- Catalysts/Additives : Bases like triethylamine for deprotonation.

- Temperature : Reactions often require heating (60–80°C) for nucleophilic substitutions or room temperature for photochemical steps.

- Purification : Distillation or column chromatography post-synthesis.

Q. How can researchers characterize the structural configuration of thiomorpholine derivatives?

Answer: Characterization involves a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR confirm substituent positions and ring saturation.

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., thiomorpholine ring puckering) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups like S–C–N bonds (600–700 cm) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for antifungal activity in thiomorpholine derivatives?

Answer: Discrepancies often arise from solvation effects or unaccounted protein-ligand dynamics. A systematic approach includes:

- Re-evaluating Computational Models : Use molecular dynamics (MD) simulations to assess binding mode stability under physiological conditions.

- Experimental Validation : Redesign bioassays (e.g., microbroth dilution) with controlled variables (pH, temperature) .

- Data Cross-Checking : Compare results across multiple derivatives. For example, 2-methyl-5-phenylthiazole-4-carboxamides showed EC values of 0.8–12.4 µg/mL against Botrytis cinerea, but computational models overestimated activity for bulkier substituents .

Table 1: Antifungal Activity vs. Substituent Size in Thiomorpholine Derivatives

| Substituent | EC (µg/mL) | Computational Prediction |

|---|---|---|

| –CH | 0.8 | 0.5 |

| –CF | 12.4 | 3.2 |

| –Ph | 8.9 | 1.7 |

Q. How do continuous flow synthesis techniques improve thiomorpholine derivative production compared to batch methods?

Answer: Continuous flow systems enhance reproducibility and reduce reaction times:

- Yield Improvement : 54% isolated yield vs. 44–50% in batch methods .

- Scalability : Sustained production over 7 hours without catalyst degradation.

- Safety : Minimizes exposure to hazardous intermediates (e.g., chlorinated byproducts).

Key advantages include precise control of light exposure (for photochemical steps) and rapid heat dissipation, critical for exothermic reactions .

Methodological Challenges

Q. How can researchers design assays to evaluate the mechanism of action of thiomorpholine-based antifungal agents?

Answer: A multi-tiered approach is recommended:

In Vitro Enzymatic Assays : Target ergosterol biosynthesis enzymes (e.g., CYP51) using spectrophotometric monitoring .

Membrane Permeability Studies : Use fluorescent probes (e.g., propidium iodide) to assess cell wall disruption in Candida albicans.

Resistance Profiling : Serial passaging in sub-inhibitory concentrations to identify mutation hotspots .

Q. What are the critical safety considerations when handling thiomorpholine derivatives in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.